molecular formula C11H12N4O2 B2508322 Ethyl 1-(4-aminophenyl)triazole-4-carboxylate CAS No. 2120261-59-6

Ethyl 1-(4-aminophenyl)triazole-4-carboxylate

Cat. No.: B2508322
CAS No.: 2120261-59-6
M. Wt: 232.243
InChI Key: DFGZFQGKONMZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-aminophenyl)triazole-4-carboxylate is a heterocyclic compound that contains a triazole ring substituted with an ethyl ester and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-aminophenyl)triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-aminobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl orthoformate and an appropriate azide to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-aminophenyl)triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 1-(4-aminophenyl)triazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-aminophenyl)triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aminophenyl group can interact with various biological receptors, modulating their activity. These interactions can affect cellular pathways and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-(4-aminophenyl)triazole-4-carboxylate is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of both the aminophenyl and ethyl ester groups further enhances its versatility in various applications.

Properties

IUPAC Name

ethyl 1-(4-aminophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGZFQGKONMZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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